molecular formula C12H21N5O2S B6458777 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane CAS No. 2549015-51-0

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane

Cat. No.: B6458777
CAS No.: 2549015-51-0
M. Wt: 299.40 g/mol
InChI Key: IHYJAIXTEPOSFH-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a triazole ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane typically involves multiple steps:

    Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a “click” reaction, which involves the cycloaddition of an azide with an alkyne.

    Construction of the Diazepane Ring: This step involves the formation of the seven-membered diazepane ring, which can be synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its structural properties can be exploited in the development of new materials with specific mechanical or chemical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the triazole and diazepane rings.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropanesulfonyl)-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-diazepane: Similar structure but with a different triazole isomer.

    1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,4-triazol-2-yl)ethyl]-1,4-diazepane: Similar structure but with a different triazole ring.

Uniqueness

1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is unique due to the specific positioning of the triazole ring and the presence of the cyclopropanesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[2-(triazol-2-yl)ethyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c18-20(19,12-2-3-12)16-7-1-6-15(8-10-16)9-11-17-13-4-5-14-17/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJAIXTEPOSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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